![molecular formula C11H14N2O B014021 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one CAS No. 359435-41-9](/img/structure/B14021.png)
1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one
Overview
Description
1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one, also known as 5-ethyl-2-pyrrolidinone (5-Et-2-Py) is an organic compound that has been gaining popularity in the scientific research community due to its wide range of applications. It is a colorless liquid with a sweet odor and a boiling point of 102 °C (214.6 °F). It is considered to be an excellent solvent for many organic compounds and is used in various industrial processes, such as the production of pharmaceuticals and cosmetics. In addition, 5-Et-2-Py has recently been explored as a potential therapeutic agent, due to its ability to interact with numerous biological targets.
Scientific Research Applications
Synthesis of Pharmacologically Important Compounds
1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be used in the synthesis of pharmacologically important 1,5-substituted pyrrolidin-2-ones . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
Production of Nitrogen-Containing Polycyclic Compounds
The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Creation of Benz[g]indolizidine Derivatives
These compounds can be used to create benz[g]indolizidine derivatives, which are of interest to medicinal chemistry and pharmacology .
Cannabinoid Receptor 1 (CB1) Inhibitors
Compounds of this class can act as inhibitors of the cannabinoid receptor 1 (CB1) .
Cyclin-Dependent Kinase CDK 2 Inhibitors
These compounds can also act as inhibitors of the cyclin-dependent kinase CDK 2 .
Tankyrase Inhibitors
1,5-diarylpyrrolidin-2-ones can act as inhibitors of tankyrase .
Biomedical Applications
Poly(vinyl pyrrolidone) (PVP) has numerous applications in the biomedical field due to its useful features such as non-toxicity, high hydrophilicity, biocompatibility, excellent complexation features, and film-forming ability .
properties
IUPAC Name |
1-ethyl-5-pyridin-3-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13-10(5-6-11(13)14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIXADPHKWJYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392925 | |
Record name | (R,S)-N-Ethylnorcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one | |
CAS RN |
359435-41-9 | |
Record name | (R,S)-N-Ethylnorcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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